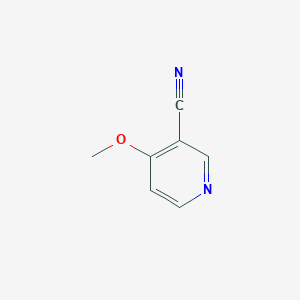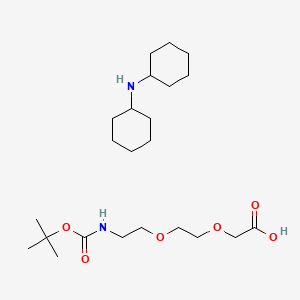
2-Bromo-3-(3-fluorophenyl)-1-propene
Overview
Description
“2-Bromo-3-(3-fluorophenyl)-1-propene” is a compound that likely contains a bromine atom and a fluorine atom attached to different positions on a phenyl ring, which is further connected to a propene group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like bromination, fluorination, or coupling reactions .Molecular Structure Analysis
The molecular structure would likely involve a phenyl ring with bromine and fluorine substituents, and a propene group attached to the phenyl ring .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the bromine atom might be replaced in a nucleophilic substitution reaction, or the double bond in the propene group could participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the bromine and fluorine atoms and the propene group would influence properties like polarity, reactivity, and boiling/melting points .Scientific Research Applications
Synthesis of Borinic Acid Derivatives
2-Bromo-3-(3-fluorophenyl)-1-propene: is utilized in the synthesis of borinic acid derivatives, which are a subclass of organoborane compounds. These derivatives are employed in various chemical reactions due to their enhanced Lewis acidity compared to boronic acids. They are particularly useful in cross-coupling reactions and catalysis, as well as in the regioselective functionalization of diols, carbohydrates, and epoxide ring-opening reactions .
Medicinal Chemistry
In medicinal chemistry, the compound serves as a precursor for the development of bioactive molecules. Its structural properties allow for the creation of novel pharmacophores which can be integrated into drug design, enhancing the efficacy and selectivity of therapeutic agents .
Polymer and Material Science
The compound’s reactivity is harnessed in the field of polymer science to create new polymeric materials with specific properties. It can be used to introduce fluorinated phenyl groups into polymers, which can result in materials with improved thermal stability, chemical resistance, and unique optical properties .
Optoelectronic Devices
Due to its ability to form borinic acid derivatives, 2-Bromo-3-(3-fluorophenyl)-1-propene is also significant in the production of luminescent devices. These derivatives can be used as intermediates in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic components .
Sensors
The compound is instrumental in the development of chemical sensors. By incorporating it into sensor materials, it’s possible to enhance the sensitivity and selectivity of sensors, particularly those designed to detect fluoride ions or other small molecules .
Catalysis
In catalysis, this compound is used to generate catalysts that facilitate various chemical transformations. Its role in the synthesis of borinic acid derivatives makes it valuable for catalyzing reactions that require high levels of precision and efficiency .
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the targets are typically transition metal catalysts, such as palladium .
Mode of Action
In the context of SM cross-coupling reactions, 2-Bromo-3-(3-fluorophenyl)-1-propene could potentially interact with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the formation of a new bond with the palladium catalyst, while transmetalation involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, this compound could potentially be involved in the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.
Result of Action
In the context of sm cross-coupling reactions, this compound could potentially contribute to the formation of new carbon-carbon bonds , which could have various effects depending on the specific context.
Action Environment
It is known that sm cross-coupling reactions are generally tolerant of a variety of reaction conditions , suggesting that this compound could potentially be stable under a range of environmental conditions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJILSVWEOMVKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373688 | |
| Record name | 1-(2-bromoprop-2-enyl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(3-fluorophenyl)-1-propene | |
CAS RN |
731773-05-0 | |
| Record name | 1-(2-Bromo-2-propen-1-yl)-3-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731773-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-bromoprop-2-enyl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




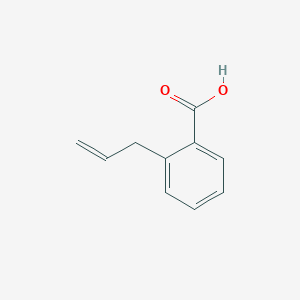
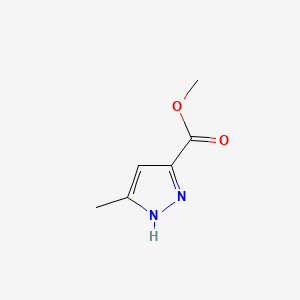


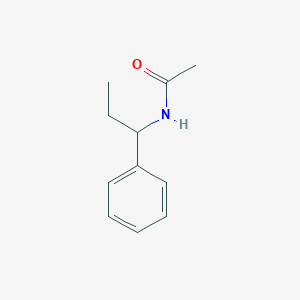


![6-bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1302533.png)

